Cas no 75983-68-5 (N-acetyl-D-Histidine)

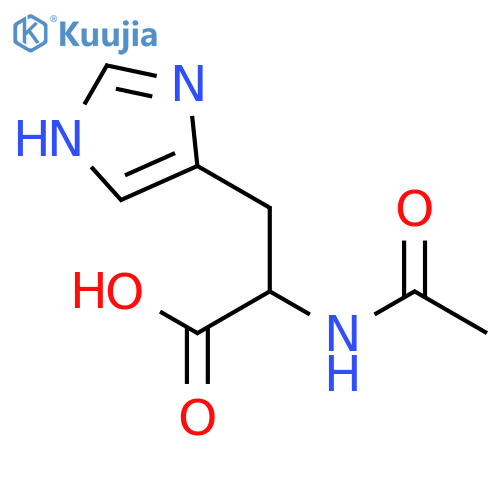

N-acetyl-D-Histidine structure

商品名:N-acetyl-D-Histidine

N-acetyl-D-Histidine 化学的及び物理的性質

名前と識別子

-

- N-acetyl-D-Histidine

- AM806047

- AKOS037646436

- (R)-2-acetamido-3-(1H-imidazol-4-yl)propanoicacid

- UNII-AS1P9F670T

- AS-68862

- EN300-907329

- N-Acetylhistidine, D-

- SCHEMBL6026424

- (2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

- MFCD20760261

- AS1P9F670T

- (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid

- (R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid

- 75983-68-5

-

- MDL: MFCD20760261

- インチ: InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1

- InChIKey: KBOJOGQFRVVWBH-SSDOTTSWSA-N

- ほほえんだ: CC(=O)N[C@H](CC1=CN=CN1)C(=O)O

計算された属性

- せいみつぶんしりょう: 197.08004122g/mol

- どういたいしつりょう: 197.08004122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

N-acetyl-D-Histidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB455439-100mg |

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid; . |

75983-68-5 | 100mg |

€321.20 | 2023-09-03 | ||

| eNovation Chemicals LLC | D767011-100mg |

(2R)-2-Acetamido-3-(1h-imidazol-4-yl)propanoic acid |

75983-68-5 | 95% | 100mg |

$355 | 2024-06-06 | |

| Chemenu | CM323607-1g |

(R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid |

75983-68-5 | 95% | 1g |

$624 | 2021-06-09 | |

| Enamine | EN300-907329-0.5g |

(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |

75983-68-5 | 95.0% | 0.5g |

$363.0 | 2025-03-21 | |

| abcr | AB455439-1 g |

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid; . |

75983-68-5 | 1g |

€1,431.50 | 2023-07-18 | ||

| Alichem | A069005450-250mg |

(2R)-2-acetamido-3-(1h-imidazol-4-yl)propanoic acid |

75983-68-5 | 95% | 250mg |

$309.56 | 2023-09-01 | |

| Enamine | EN300-5747255-0.05g |

(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |

75983-68-5 | 95% | 0.05g |

$407.0 | 2024-05-20 | |

| Key Organics Ltd | AS-68862-0.25g |

(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |

75983-68-5 | >95% | 0.25g |

£445.00 | 2025-02-08 | |

| Enamine | EN300-5747255-0.25g |

(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |

75983-68-5 | 95% | 0.25g |

$447.0 | 2024-05-20 | |

| Enamine | EN300-5747255-0.5g |

(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |

75983-68-5 | 95% | 0.5g |

$465.0 | 2024-05-20 |

N-acetyl-D-Histidine 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

75983-68-5 (N-acetyl-D-Histidine) 関連製品

- 15191-21-6(N-Formyl-L-histidine)

- 147732-56-7(Palmitoyl Tripeptide-1)

- 2497-02-1(N-Acetyl-L-histidine)

- 9001-99-4(Ribonuclease (DNase free) Solution)

- 2489-13-6((S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid)

- 10101-30-1(2-acetamido-3-(1H-imidazol-4-yl)propanoic acid)

- 49557-75-7(Glycyl-l-histidyl-l-lysine)

- 56353-15-2(N-Acetylcarnosine)

- 305-84-0(beta-Alanyl-L-Histidine)

- 3650-73-5((2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75983-68-5)N-acetyl-D-Histidine

清らかである:99%

はかる:5g

価格 ($):406.0